Cas no 2098110-03-1 (1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-[1-(thian-4-yl)azetidin-3-yl]triazole-4-carbaldehyde
- 1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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- インチ: 1S/C11H16N4OS/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2
- InChIKey: VRTRVRBULCYHJG-UHFFFAOYSA-N
- SMILES: S1CCC(CC1)N1CC(C1)N1C=C(C=O)N=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 279
- トポロジー分子極性表面積: 76.3
- XLogP3: 0.5
1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T113981-100mg |
1-(1-(tetrahydro-2h-thiopyran-4-yl)azetidin-3-yl)-1h-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F2157-0247-10g |
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2157-0247-5g |
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2157-0247-1g |
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2157-0247-0.5g |
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | T113981-1g |
1-(1-(tetrahydro-2h-thiopyran-4-yl)azetidin-3-yl)-1h-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F2157-0247-0.25g |
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | T113981-500mg |
1-(1-(tetrahydro-2h-thiopyran-4-yl)azetidin-3-yl)-1h-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F2157-0247-2.5g |
1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |
2098110-03-1 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 |
1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde: A Comprehensive Overview
The compound 1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098110-03-1) is a highly specialized organic molecule with a complex structure and diverse potential applications. This compound has garnered significant attention in the fields of medicinal chemistry, materials science, and biotechnology due to its unique properties and functional groups. The molecule's structure incorporates a tetrahydrothiopyran ring, an azetidine ring, and a triazole moiety, which collectively contribute to its reactivity and versatility.
Recent studies have highlighted the importance of tetrahydrothiopyran derivatives in drug design, particularly in the development of antiviral agents and anticancer drugs. The presence of the thiopyran ring in this compound suggests potential antioxidant properties, which could be exploited in the creation of novel therapeutic agents. Additionally, the azetidine ring is known for its rigidity and ability to form stable conformations, making it an ideal component for designing molecules with specific pharmacokinetic profiles.
The triazole moiety in this compound is another key feature, as it is widely recognized for its ability to participate in hydrogen bonding and metal coordination. This makes it particularly useful in the synthesis of metalloorganic frameworks (MOFs) and other advanced materials. Recent research has demonstrated that triazole-containing compounds can serve as effective ligands for constructing MOFs with high surface area and exceptional stability, which are highly sought after in catalysis and gas storage applications.
The aldehyde group present in this compound adds another layer of functionality, enabling it to undergo various condensation reactions such as the Perkin reaction or the Stork enamine reaction. These reactions are pivotal in organic synthesis and can lead to the creation of complex molecular architectures with tailored properties. The combination of these functional groups in a single molecule makes it a valuable building block for constructing bioactive compounds and advanced materials.
From a synthetic perspective, the preparation of this compound involves a multi-step process that typically includes the synthesis of intermediate thiopyran derivatives followed by their coupling with azetidine and triazole moieties. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling researchers to explore new synthetic pathways for similar compounds.
In terms of applications, this compound has shown promise in several areas. In the field of drug discovery, its unique structure suggests potential as a scaffold for developing inhibitors against various enzymes or receptors. In materials science, its ability to form stable coordination bonds makes it a candidate for designing MOFs with tailored properties. Furthermore, its antioxidant properties could be leveraged in the development of novel skincare products or food preservatives.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance its scalability and reduce production costs. Additionally, efforts are being made to explore its biological activity more thoroughly, with particular emphasis on its potential as an anticancer agent or an antimicrobial compound. The integration of computational chemistry tools with experimental studies is expected to accelerate this process by providing deeper insights into the molecule's behavior at the molecular level.
In conclusion, 1-(1-(Tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2098110-03
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